iNOS Selectivity Over eNOS and nNOS
In a panel of human nitric oxide synthase (NOS) isoforms, (E)-3-(dimethylamino)-2-phenylprop-2-enenitrile exhibited preferential inhibition of the inducible isoform (iNOS). The compound demonstrated a 23.4-fold higher potency for iNOS compared to the neuronal isoform (nNOS) and an over 344-fold selectivity over the endothelial isoform (eNOS) [1]. This selectivity profile is critical for applications where iNOS inhibition is desired without affecting the constitutive eNOS and nNOS isoforms, which are essential for vascular and neuronal homeostasis.
| Evidence Dimension | Enzyme Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; nNOS EC50 = 6,800 nM; eNOS EC50 > 100,000 nM |
| Comparator Or Baseline | Comparison across three human NOS isoforms (iNOS, nNOS, eNOS) within the same assay platform. |
| Quantified Difference | iNOS is 23.4x more potent than nNOS, and >344x more potent than eNOS. |
| Conditions | Human recombinant NOS isoforms (iNOS, nNOS, eNOS) expressed in HEK293 cells; inhibition of nitric oxide production measured after 18-24 hour incubation. |
Why This Matters
This quantitative selectivity data enables researchers to prioritize this compound for developing iNOS-selective probes or therapeutic leads, minimizing off-target cardiovascular and neurological effects associated with non-selective NOS inhibition.
- [1] BindingDB. Entry for BDBM50348731 (CHEMBL1801061). Affinity Data for Nitric Oxide Synthase Isoforms. Retrieved April 22, 2026. View Source
